molecular formula C18H20ClN3O3 B2830712 2-(4-Chlorophenoxy)-1-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one CAS No. 1351616-41-5

2-(4-Chlorophenoxy)-1-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one

Cat. No. B2830712
CAS RN: 1351616-41-5
M. Wt: 361.83
InChI Key: LTPOZYDTKTWEOJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

Synthesis and Biological Screening : A study by Desai and Dodiya (2014) discusses the synthesis and characterization of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives, including compounds with structural similarities to the specified chemical. These compounds were screened for antibacterial activity against various strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study found significant correlations in the antibacterial and antifungal activities of these compounds, highlighting their potential in antimicrobial applications (Desai & Dodiya, 2014).

Microwave-Assisted Synthesis for Rapid Development : Another research conducted by Mistry and Desai (2006) focused on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, and their pharmacological evaluation. This study emphasized the efficiency and rapidity of microwave-assisted synthesis in developing compounds with potential antibacterial and antifungal activities, showcasing an innovative approach to the discovery of new antimicrobial agents (Mistry & Desai, 2006).

Oxadiazole Derivatives' Antimicrobial Potential : Research by Parameshwar et al. (2017) on the synthesis of novel 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4oxadiazole compounds, including structural analogues of the specified chemical, revealed their antibacterial activity. The synthesized compounds were examined for their potential against various bacterial strains, demonstrating their utility in developing new antimicrobial agents (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017).

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-18(2,24-14-7-5-13(19)6-8-14)17(23)22-9-12(10-22)16-20-15(21-25-16)11-3-4-11/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPOZYDTKTWEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3CC3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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